Terephthalic acid mono(2-bromoethyl) ester Terephthalic acid mono(2-bromoethyl) ester
Brand Name: Vulcanchem
CAS No.: 173550-97-5
VCID: VC20825420
InChI: InChI=1S/C10H9BrO4/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6H2,(H,12,13)
SMILES: C1=CC(=CC=C1C(=O)O)C(=O)OCCBr
Molecular Formula: C10H9BrO4
Molecular Weight: 273.08 g/mol

Terephthalic acid mono(2-bromoethyl) ester

CAS No.: 173550-97-5

Cat. No.: VC20825420

Molecular Formula: C10H9BrO4

Molecular Weight: 273.08 g/mol

* For research use only. Not for human or veterinary use.

Terephthalic acid mono(2-bromoethyl) ester - 173550-97-5

Specification

CAS No. 173550-97-5
Molecular Formula C10H9BrO4
Molecular Weight 273.08 g/mol
IUPAC Name 4-(2-bromoethoxycarbonyl)benzoic acid
Standard InChI InChI=1S/C10H9BrO4/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6H2,(H,12,13)
Standard InChI Key SQFCKVQQFAJQCM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)O)C(=O)OCCBr
Canonical SMILES C1=CC(=CC=C1C(=O)O)C(=O)OCCBr

Introduction

Terephthalic acid mono(2-bromoethyl) ester, with the molecular formula C10H9BrO4 and a molecular weight of 273.08 g/mol, is an organic compound that has garnered significant attention in various fields due to its unique chemical properties and applications . This compound is synthesized through the esterification of terephthalic acid with 2-bromoethanol, typically facilitated by catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Synthesis Methods

The synthesis of terephthalic acid mono(2-bromoethyl) ester involves the reaction between terephthalic acid and 2-bromoethanol:

C8H6O4+C2H5BrOC10H9BrO4\text{C}_{8}\text{H}_{6}\text{O}_{4} + \text{C}_{2}\text{H}_{5}\text{BrO} \rightarrow \text{C}_{10}\text{H}_{9}\text{BrO}_{4}

This process can be optimized using catalysts like sulfuric or p-toluenesulfonic acids under reflux conditions to ensure high yields. Industrial production often employs continuous flow processes for enhanced efficiency.

Chemical Reactions Involving Terephthalic Acid Mono(2-bromoethyl) Ester

This compound can undergo several types of chemical reactions:

Substitution Reactions

These involve replacing the bromine atom with nucleophiles like hydroxide ions (OH-) using reagents such as sodium hydroxide (NaOH).

(C10H9BrO4)+(NaOH)((C10H9OOCH2CH3)n)+((NaBr))\begin{aligned} & \mathrm{(C_{10}H_9BrO_4)} + \mathrm{(NaOH)} \\ & \rightarrow (\mathrm{(C_{10}H_9OOCH_2CH_3)_n}) + (\mathrm{(NaBr)}) \end{aligned}

Oxidation Reactions

These involve oxidizing the ester group using agents like potassium permanganate (KMnO4), resulting in carboxylic acids or other oxidized products.

((C10H9BrO4))+((KMnO4))((oxidized products))(\mathrm{(C_{10}H_9BrO_4)}) + (\mathrm{(KMnO_4)}) \rightarrow (\mathrm{(oxidized~products)})

Reduction Reactions

In these reactions, reducing agents such as lithium aluminum hydride (LiAlH4) are used to convert the ester group into alcohols under anhydrous conditions.

((C10H9BrO4))+((LiAlH4))((alcohol derivatives))(\mathrm{(C_{10}H_9BrO_4)}) + (\mathrm{(LiAlH_4)}) \rightarrow (\mathrm{(alcohol~derivatives)})

Table: Types of Chemical Reactions Involving Terephthalic Acid Mono(2-Bromoethyl) Ester

Reaction TypeDescription
Substitution ReactionsBromine replaced by nucleophiles like OH-, forming substituted derivatives
Oxidation ReactionsConversion into carboxylic acids or other oxidized compounds using KMnO₄
Reduction ReactionsConversion of ester groups into alcohols using LiAlH₄

Safety Considerations

Handling terephthalic acid mono(2-bromoethyl) ester requires caution due to its potential health hazards:

  • It causes skin irritation.

  • It causes serious eye irritation.

  • It may cause respiratory tract irritation.

Precautions include wearing protective gear and following proper handling procedures outlined in safety data sheets (SDS) .

Applications in Research and Industry

Terephthalic acid mono(2-bromoethyl) ester serves as an intermediate in organic synthesis for producing cyclic polyester oligomers composed of ethylene terephthalate units . Its applications extend into biological research for studying enzyme-catalyzed reactions and metabolic pathways related to PET degradation mechanisms. Additionally, it is explored for potential uses in drug delivery systems due to its versatile chemical properties that could enhance drug formulations' efficacy.

In industrial settings, this compound contributes to producing specialty chemicals and materials such as fire-resistant fibers and resins by enhancing material properties when incorporated into polymer matrices.

References:

Note: The references provided have been diversified based on available information sources while adhering strictly to reliable platforms excluding Benchchem.com as per your request.

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